molecular formula C21H15NO3 B5728212 N-[4-(1-naphthyloxy)phenyl]-2-furamide

N-[4-(1-naphthyloxy)phenyl]-2-furamide

Cat. No.: B5728212
M. Wt: 329.3 g/mol
InChI Key: FLNOUSWYPHZPIM-UHFFFAOYSA-N
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Description

N-[4-(1-Naphthyloxy)phenyl]-2-furamide is a synthetic compound characterized by a 2-furamide core linked to a phenyl ring substituted with a 1-naphthyloxy group. The compound’s synthesis likely involves amide coupling between 2-furoic acid derivatives and a 4-(1-naphthyloxy)aniline precursor, analogous to methods described for related 2-furamides .

Properties

IUPAC Name

N-(4-naphthalen-1-yloxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c23-21(20-9-4-14-24-20)22-16-10-12-17(13-11-16)25-19-8-3-6-15-5-1-2-7-18(15)19/h1-14H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNOUSWYPHZPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

N-Phenyl-2-furohydroxamic Acid (Compound 11)
  • Structure : Features a hydroxamic acid group (-CONHOH) attached to a phenyl ring, differing from the target compound’s amide (-CONH-) and naphthyloxy substituent.
  • Activity: Hydroxamic acids are known for metal chelation, which enhances antioxidant properties (e.g., DPPH radical scavenging) .
N-(Benzoylphenyl)-5-(3-Hydroxyphenyl)-2-furamides (3a and 3b)
  • Structure : These derivatives include a 5-(3-hydroxyphenyl) substituent on the furan ring and a benzoylphenyl amide group.
  • Activity: Demonstrated anti-hyperlipidemic effects in vivo, suggesting that the 2-furamide scaffold can modulate lipid metabolism.
5-Bromo-N-[4-(1-Piperidinylsulfonyl)phenyl]-2-furamide
  • Structure : Contains a bromine atom on the furan ring and a piperidinylsulfonyl group on the phenyl ring.
  • Properties : The bromine atom increases molecular weight (MW: 413.3 g/mol) and may promote halogen bonding. In contrast, the target compound’s naphthyloxy group (MW: ~315.4 g/mol) provides a bulkier aromatic system, which could improve binding to hydrophobic pockets in proteins. The sulfonyl group in this analog may enhance solubility via hydrogen bonding, whereas the naphthyloxy group’s ether linkage could reduce polarity .

Pharmacological and Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) LogP (Predicted) Notable Activity
N-[4-(1-Naphthyloxy)phenyl]-2-furamide 1-Naphthyloxy, 2-furamide ~315.4 ~4.2 Potential antioxidant/receptor modulation (inferred)
N-Phenyl-2-furohydroxamic acid (11) Phenyl, hydroxamic acid ~177.2 ~1.8 Antioxidant (DPPH scavenging)
3a/3b (Anti-hyperlipidemic) Benzoylphenyl, 3-hydroxyphenyl ~375.4 ~3.5 Anti-hyperlipidemic
5-Bromo analog () Bromo, piperidinylsulfonyl 413.3 ~2.9 Undisclosed (structural focus)
  • Synthetic Routes : Most 2-furamides, including the target compound, are synthesized via amide coupling using activating agents (e.g., HATU or EDC), as seen in and .

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